molecular formula C16H12O5 B1255629 1,5-Dihydroxy-3-methoxy-7-methylanthracene-9,10-dione CAS No. 148918-78-9

1,5-Dihydroxy-3-methoxy-7-methylanthracene-9,10-dione

Cat. No.: B1255629
CAS No.: 148918-78-9
M. Wt: 284.26 g/mol
InChI Key: LLZYZGMVXFGQAY-UHFFFAOYSA-N
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Description

1,5-Dihydroxy-3-methoxy-7-methylanthracene-9,10-dione, also known as shiraiarin, is an anthraquinone derivative. This compound is known for its antitumor and antibacterial properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Dihydroxy-3-methoxy-7-methylanthracene-9,10-dione can be synthesized through the submerged fermentation of Shiraia bambusicola. The production of this compound is influenced by various factors, including the carbon and nitrogen sources used in the fermentation process. Lactose has been found to be an effective carbon source, while sodium nitrate serves as a suitable nitrogen source. The optimal pH for the production of shiraiarin is above 8, and the compound is typically formed during the stationary phase of the fermentation .

Industrial Production Methods

Industrial production of this compound involves large-scale fermentation processes using Shiraia bambusicola. The fermentation conditions are carefully controlled to maximize the yield of the compound. Factors such as the type of fermenter, aeration, agitation, and nutrient composition are optimized to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions

1,5-Dihydroxy-3-methoxy-7-methylanthracene-9,10-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.

    Substitution: Substitution reactions can be carried out using reagents such as halogens or alkylating agents under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroquinones. Substitution reactions can introduce various functional groups into the compound, leading to derivatives with different biological activities .

Scientific Research Applications

1,5-Dihydroxy-3-methoxy-7-methylanthracene-9,10-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,5-Dihydroxy-3-methoxy-7-methylanthracene-9,10-dione involves its interaction with cellular targets, leading to various biological effects. The compound exerts its antibacterial activity by disrupting the cell membrane and inhibiting essential enzymes. Its antitumor activity is primarily due to its ability to induce apoptosis in cancer cells through the activation of caspases and the mitochondrial pathway .

Comparison with Similar Compounds

1,5-Dihydroxy-3-methoxy-7-methylanthracene-9,10-dione is similar to other anthraquinone derivatives, such as emodin and physcion. it is unique in its specific substitution pattern, which contributes to its distinct biological activities.

Similar Compounds

    Emodin: Known for its laxative and anticancer properties.

    Physcion: Exhibits antifungal and anticancer activities.

    Aloe-emodin: Used for its laxative effects and potential anticancer properties.

The unique combination of hydroxyl, methoxy, and methyl groups in this compound distinguishes it from these similar compounds and contributes to its specific biological activities .

Properties

IUPAC Name

1,5-dihydroxy-3-methoxy-7-methylanthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O5/c1-7-3-9-13(11(17)4-7)16(20)10-5-8(21-2)6-12(18)14(10)15(9)19/h3-6,17-18H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLZYZGMVXFGQAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C(=CC(=C3)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90568902
Record name 1,5-Dihydroxy-3-methoxy-7-methylanthracene-9,10-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90568902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148918-78-9
Record name 1,5-Dihydroxy-3-methoxy-7-methylanthracene-9,10-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90568902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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